![molecular formula C13H12BrNO3S B12434034 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B12434034.png)
2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12BrNO3S It is a sulfonamide derivative that contains a bromine atom and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2-methoxyaniline with benzenesulfonyl chloride to form N-(2-methoxyphenyl)benzenesulfonamide. This intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Cancer Treatment : Research indicates that 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide exhibits significant biological activity, particularly as an enzyme inhibitor. It has shown promise in assays related to cell proliferation and cancer treatment, making it a candidate for drug development aimed at targeting specific cancer pathways .
- Enzyme Inhibition : The compound interacts with various molecular targets, primarily functioning as an enzyme inhibitor. This interaction can significantly affect biochemical pathways, making it a subject of interest for pharmacological research.
-
Neuroscience
- Regulation of Ion Channels : Studies have demonstrated that derivatives like N-(2-methoxyphenyl)benzenesulfonamide can modulate G protein-gated inward rectifier potassium channels (GIRK), which are crucial in neuronal signaling. This modulation indicates potential therapeutic applications in neurological disorders .
-
Inflammatory Disorders
- Inhibition of Lipoxygenases : Recent findings suggest that the compound may act as an inhibitor of human lipoxygenases, particularly platelet-type 12-(S)-LOX. This enzyme plays a significant role in inflammatory processes and diseases such as cancer and diabetes, making the compound a promising candidate for anti-inflammatory therapies .
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
Step | Description |
---|---|
Bromination | Introduction of bromine to the precursor compound |
Nucleophilic Substitution | Addition of methoxy groups through nucleophilic substitution reactions |
Formation of Sulfonamide | Final step involves the formation of the benzenesulfonamide moiety under acidic conditions |
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.
- GIRK Channel Modulation :
-
Anti-Inflammatory Potential :
- A study focusing on the inhibition of lipoxygenases showed that derivatives of benzenesulfonamide could significantly inhibit platelet aggregation induced by PAR-4, highlighting their potential therapeutic applications in thrombotic disorders.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Bromo-N-(2-methoxyphenyl)benzenesulfonamide
- 4-Bromo-N-(2-methylphenyl)benzenesulfonamide
- N-(4-bromo-2-methylphenyl)benzenesulfonamide
Comparison: 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Biological Activity
2-bromo-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bromine atom, methoxy groups, and a benzenesulfonamide moiety, which contribute to its biological properties. The presence of the bromine atom allows for diverse chemical modifications, enhancing its utility in synthetic organic chemistry.
Enzyme Inhibition
Research indicates that this compound acts primarily as an enzyme inhibitor . It has shown promise in various assays related to cell proliferation and cancer treatment. Specifically, it interacts with molecular targets involved in critical biochemical pathways, making it a candidate for drug development.
Table 1: Enzyme Inhibition Activity
Compound | Target Enzyme | IC50 (μM) | Reference |
---|---|---|---|
This compound | hCAII | 1.20 ± 0.40 | |
4-bromo-N-(2-methoxyphenyl)benzenesulfonamide | hCAII | 0.24 ± 0.08 | |
N-(2-methoxyphenyl)benzenesulfonamide | Various | <50% inhibition |
The mechanism of action involves the formation of hydrogen bonds between the sulfonamide group and biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine atom and methoxy groups influence the compound's binding affinity and specificity .
Anticancer Properties
A study evaluating various sulfonamide derivatives, including this compound, revealed significant anticancer activity against specific cancer cell lines. The compound's ability to inhibit cell growth was attributed to its interaction with key enzymes involved in cancer progression .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound exhibit antibacterial effects against a range of pathogens. The presence of the methoxy group enhances the compound's efficacy compared to other analogs without such substitutions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in substituents significantly affect biological activity. For instance, the introduction of electron-donating or withdrawing groups alters the compound's reactivity and interaction with biological targets.
Table 2: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide | Contains chlorine instead of a second methoxy group | Different biological activity due to chlorine's electronegativity |
N-(5-Methoxyphenyl)benzenesulfonamide | Lacks halogen substitution | Simpler analog for comparative studies |
4-Methoxy-N-(3-methylphenyl)benzenesulfonamide | Different methoxy position and methyl substitution | Alters electronic properties affecting reactivity |
Properties
Molecular Formula |
C13H12BrNO3S |
---|---|
Molecular Weight |
342.21 g/mol |
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-12-8-4-3-7-11(12)15-19(16,17)13-9-5-2-6-10(13)14/h2-9,15H,1H3 |
InChI Key |
ZFKOGIZQVJFPRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.